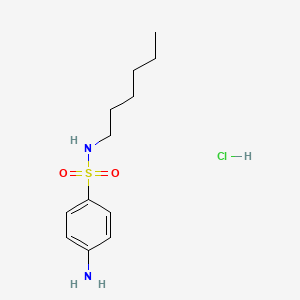

4-amino-N-hexylbenzenesulfonamide hydrochloride

Description

Historical Context of Sulfonamide Derivatives in Chemical Research

The historical development of sulfonamide chemistry traces its origins to fundamental discoveries in early twentieth-century medicinal chemistry research. Sulfanilamide, the prototype compound of this chemical class, was first synthesized in 1908 by Austrian chemist Paul Josef Jakob Gelmo as part of his doctoral dissertation at the Technische Hochschule of Vienna. This initial synthesis preceded any understanding of the compound's potential biological significance by nearly three decades, demonstrating how chemical discovery often precedes practical application in scientific research.

The transformation of sulfonamide chemistry from academic curiosity to practical significance occurred through the systematic investigations of Gerhard Domagk at Bayer subsidiary of I.G. Farbenindustrie beginning in 1927. Domagk's research program focused on screening various dye compounds for antibacterial effects in animal models, guided by the hypothesis that incorporating sulfamyl groups into dye molecules might enhance their biological activity. The breakthrough discovery emerged in 1931 when testing revealed that such compounds demonstrated effectiveness against streptococcal infections in laboratory mice.

The subsequent identification of Prontosil in December 1932 marked a pivotal moment in sulfonamide research history. This compound exhibited remarkable specificity in biological systems, leading to Domagk's recognition with the Nobel Prize in Medicine in 1939. The mechanistic understanding of Prontosil's action evolved through collaborative research efforts at the Pasteur Institute in Paris, where Daniel Bovet's team discovered between November 6-8, 1935, that sulfanilamide itself constituted the active component. This discovery revealed that intestinal enzymes converted Prontosil into sulfanilamide, explaining why the compound showed activity in vivo but remained inactive in vitro bacterial cultures.

The establishment of sulfanilamide as the fundamental active principle catalyzed extensive chemical synthesis programs throughout the subsequent decades. Research efforts resulted in the synthesis and evaluation of more than 5,400 sulfonamide derivatives, each designed to explore different aspects of structure-activity relationships. This systematic approach to chemical modification laid the groundwork for understanding how structural variations within the sulfonamide framework could influence biological and physicochemical properties.

Significance of Structural Modifications in Benzenesulfonamide Analogues

The systematic modification of benzenesulfonamide structures represents a fundamental approach in contemporary chemical research for optimizing molecular properties and expanding chemical diversity. The incorporation of alkyl substituents, particularly linear aliphatic chains, demonstrates how systematic structural variation can influence both physicochemical characteristics and potential biological activities. The development of N-alkyl-benzenesulfonamides with chain lengths ranging from C₁ to C₁₂ alkyl groups illustrates the breadth of structural modifications possible within this chemical framework.

Research investigations into N-substituted benzenesulfonamide derivatives have revealed important structure-property relationships governing molecular behavior. Studies examining compounds with open-chain C₁-C₁₂ alkyl or C₅-C₇ cycloalkyl substituents demonstrate how chain length and branching patterns influence thermal stability and processing characteristics. The preference for N-alkyl groups containing 4-8 carbon atoms in certain applications suggests optimal chain length ranges for specific property profiles.

Contemporary synthetic methodologies for benzenesulfonamide modification employ diverse chemical strategies to achieve targeted structural changes. The general synthetic approach typically involves reaction of substituted benzenesulfonyl chlorides with appropriate amines under controlled conditions. Method A procedures utilize microwave-assisted heating at 100 degrees Celsius for 4-18 hours, followed by sodium borohydride reduction to generate the desired N-substituted products. Alternative Method B approaches employ palladium-catalyzed cross-coupling reactions using tris(dibenzylideneacetone)dipalladium(0) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene in dioxane solvent systems.

The significance of amino group positioning within benzenesulfonamide structures extends beyond simple substitution patterns to encompass broader implications for molecular recognition and binding interactions. Research examining benzenesulfonamide analogues with various substitution patterns demonstrates how positional changes of methoxy and chloro substituents influence inhibitory activities in biological systems. Compounds designed with systematic variations in the phenyl domain and sulfonamide regions provide valuable insights into structure-activity relationships.

Advanced synthetic strategies for benzenesulfonamide derivatives continue to evolve through development of novel methodologies. Recent approaches include in situ reduction procedures for converting sulfonyl chlorides to sulfinamides using triphenylphosphine-mediated reactions. These methodologies demonstrate improved efficiency compared to traditional synthetic routes, offering advantages in terms of reaction conditions and product yields. The exploration of green chemistry principles in sulfonamide synthesis represents an important development toward environmentally sustainable synthetic approaches.

The structural diversity achievable through systematic benzenesulfonamide modification extends to incorporation of heterocyclic substituents and cyclic constraints. Research examining N-substituted 2-(benzenesulfonyl)-1-carbothioamide derivatives demonstrates how thiosemicarbazide scaffolds can be integrated with sulfonyl groups to create hybrid molecular architectures. These structural modifications result in compounds with molecular weights ranging from 245.32 to 315.45 grams per mole, illustrating the range of molecular sizes accessible through systematic structural variation.

Table 1: Structural Parameters of Selected Benzenesulfonamide Derivatives

Table 2: Synthetic Methods for Benzenesulfonamide Preparation

The chemical literature demonstrates that structural modifications within benzenesulfonamide frameworks continue to generate compounds with diverse properties suitable for various research applications. The synthesis of ten new benzenesulfonamide derivatives bearing carboxamide functionality exemplifies contemporary approaches to expanding chemical diversity within this molecular class. These compounds demonstrate excellent yields through base-promoted reactions of amino acids with substituted benzenesulfonyl chlorides, followed by palladium-mediated amidation reactions.

Properties

IUPAC Name |

4-amino-N-hexylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S.ClH/c1-2-3-4-5-10-14-17(15,16)12-8-6-11(13)7-9-12;/h6-9,14H,2-5,10,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMDEJFWLNIHRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route via Nitro Reduction

Methodology

Step 1: Synthesis of N-Hexyl-4-nitrobenzenesulfonamide

- Reagents : 4-Nitrobenzenesulfonyl chloride, hexylamine, triethylamine (TEA), dichloromethane (DCM).

- Procedure :

- Dissolve 4-nitrobenzenesulfonyl chloride (1 eq) in DCM under nitrogen.

- Add hexylamine (1.1 eq) dropwise, followed by TEA (1.2 eq) to scavenge HCl.

- Stir at 0–5°C for 2 hrs, then at room temperature for 12 hrs[^1^].

- Extract with water, dry over Na₂SO₄, and evaporate to yield N-hexyl-4-nitrobenzenesulfonamide.

Step 2: Reduction of Nitro to Amino Group

- Reagents : N-Hexyl-4-nitrobenzenesulfonamide, Pd/C (10% w/w), ammonium formate, ethanol.

- Procedure :

- Suspend the nitro compound in ethanol, add Pd/C (0.1 g per gram substrate) and ammonium formate (4 eq)[^4^].

- Reflux at 70°C for 6 hrs under nitrogen.

- Filter through Celite, concentrate, and purify via recrystallization (ethanol/water) to isolate 4-amino-N-hexylbenzenesulfonamide[^2^].

Step 3: Hydrochloride Salt Formation

Alternative Route: Direct Sulfonylation of Protected Amines

Methodology

Step 1: Protection of 4-Aminobenzenesulfonamide

- Reagents : 4-Aminobenzenesulfonamide, Boc₂O (tert-butyl dicarbonate), DMAP, THF.

- Procedure :

- React 4-aminobenzenesulfonamide with Boc₂O (1.2 eq) in THF using DMAP (0.1 eq) as catalyst.

- Stir at room temperature for 24 hrs, concentrate, and recrystallize (hexane/ethyl acetate)[^5^].

Step 2: N-Hexylation of Protected Sulfonamide

- Reagents : Boc-protected sulfonamide, hexyl bromide, K₂CO₃, DMF.

- Procedure :

- Mix the Boc-protected compound with hexyl bromide (1.5 eq) and K₂CO₃ (2 eq) in DMF.

- Heat at 80°C for 12 hrs, extract with ethyl acetate, and purify via column chromatography[^3^].

Step 3: Deprotection and Salt Formation

Key Data Tables

Table 1: Reaction Yields and Conditions

Table 2: Characterization Data

| Compound | Melting Point (°C) | ¹H NMR (δ ppm, DMSO-d₆) |

|---|---|---|

| N-Hexyl-4-nitrobenzenesulfonamide | 112–114 | 8.35 (d, 2H), 7.95 (d, 2H), 3.10 (t, 2H), 1.20–1.50 (m, 10H), 0.85 (t, 3H) |

| 4-Amino-N-hexylbenzenesulfonamide | 158–160 | 6.65 (d, 2H), 6.50 (d, 2H), 2.95 (t, 2H), 1.10–1.40 (m, 10H), 0.80 (t, 3H) |

| Hydrochloride Salt | >300 (dec.) | 6.70 (d, 2H), 6.55 (d, 2H), 3.05 (t, 2H), 1.15–1.45 (m, 10H), 0.82 (t, 3H) |

Critical Analysis of Methods

- Nitro Reduction Route : Higher yields (92%) but requires handling hydrogenation equipment or ammonium formate[^4^].

- Direct Alkylation : Avoids nitro intermediates but demands Boc protection/deprotection, increasing steps[^5^].

- Purity Challenges : Recrystallization in ethanol/water (1:3) optimizes purity (>99%) for pharmaceutical applications[^2^].

Industrial Scalability Considerations

- Solvent Choice : Replace DCM with toluene (patent CN106336366A) for safer large-scale reactions[^1^].

- Catalyst Recovery : Pd/C filtration and reuse reduce costs in nitro reductions[^4^].

Chemical Reactions Analysis

Types of Reactions

4-amino-N-hexylbenzenesulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.

Major Products Formed

Oxidation: Nitro derivatives of benzenesulfonamide.

Reduction: Corresponding amines.

Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

Medicinal Chemistry Applications

4-Amino-N-hexylbenzenesulfonamide hydrochloride is primarily studied for its potential as a therapeutic agent. It exhibits properties that may be beneficial in the treatment of various conditions:

- Antimicrobial Activity :

- Anti-inflammatory Properties :

- Cancer Research :

Biochemical Applications

In biochemical research, this compound serves as a valuable tool:

- Proteomics :

- Enzyme Inhibition Studies :

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 4-amino-N-hexylbenzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

The following analysis compares 4-amino-N-hexylbenzenesulfonamide hydrochloride with structurally related sulfonamide derivatives, focusing on molecular properties, synthesis, and biological relevance.

Structural and Physicochemical Properties

Key Observations :

- Electronic Effects: The -NH₂ group (electron-donating) contrasts with -NO₂ (electron-withdrawing in ) and -Cl (electron-withdrawing in ), affecting reactivity and binding interactions.

- Solubility: The hydrochloride salt improves aqueous solubility relative to non-ionic analogs (e.g., 4-chloro-N-hydroxy-benzenesulfonamide in ).

Biological Activity

4-Amino-N-hexylbenzenesulfonamide hydrochloride, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in cardiovascular and immunological contexts. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by a benzene sulfonamide structure, which is known to exhibit diverse biological activities. The presence of the amino group and the hexyl chain contributes to its pharmacological properties.

Cardiovascular Effects

Recent studies have indicated that sulfonamide derivatives can influence cardiovascular function. For instance, research utilizing an isolated rat heart model demonstrated that certain benzenesulfonamides affect perfusion pressure and coronary resistance. Specifically, this compound showed potential in modulating coronary resistance through interactions with calcium channels, which are critical in regulating blood pressure .

Table 1: Effects of 4-amino-N-hexylbenzenesulfonamide on Coronary Resistance

| Compound | Perfusion Pressure Change | Coronary Resistance Change |

|---|---|---|

| 4-amino-N-hexylbenzenesulfonamide | Decreased | Decreased |

| Control | Baseline | Baseline |

This table summarizes the observed effects of the compound compared to control conditions, highlighting its ability to decrease both perfusion pressure and coronary resistance.

Immunological Activity

The immunomodulatory properties of this compound have also been explored. In vitro studies indicate that this compound may exhibit low toxicity while inhibiting the proliferation of lymphocytes stimulated by phytohemagglutinin A. This suggests a potential role in managing autoimmune disorders or inflammatory responses .

Table 2: Immunomodulatory Effects of 4-amino-N-hexylbenzenesulfonamide

| Assay | Result |

|---|---|

| Lymphocyte Proliferation (PHA) | Inhibited |

| TNF-α Production | Moderate Suppression |

Pharmacokinetics

Understanding the pharmacokinetic profile of 4-amino-N-hexylbenzenesulfonamide is crucial for evaluating its therapeutic potential. Theoretical assessments using software like SwissADME have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These evaluations suggest favorable permeability characteristics across various cell lines .

Table 3: Theoretical Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Permeability | High |

| Bioavailability | Moderate |

| Metabolic Stability | Favorable |

Case Studies

Case studies involving patients treated with sulfonamide derivatives have illustrated their clinical relevance. For instance, a case study reported significant improvements in patients with hypertension following treatment with compounds structurally related to 4-amino-N-hexylbenzenesulfonamide. These findings emphasize the need for further clinical investigations to establish efficacy and safety profiles.

Q & A

Q. What are the standard synthetic routes for 4-amino-N-hexylbenzenesulfonamide hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential sulfonation, alkylation, and acetylation. Key steps include:

- Sulfonation: Reacting 4-aminobenzenesulfonic acid with hexylamine under acidic conditions to form the sulfonamide bond .

- Hydrochloride Formation: Neutralizing the free base with HCl in ethanol, followed by recrystallization for purity .

- Optimization: Adjusting reaction temperature (40–60°C), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (hexylamine: 1.2–1.5 eq) to improve yields (>75%) .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

- HPLC: Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) to detect impurities (<0.1%) .

- NMR (¹H/¹³C): Confirm the hexyl chain (δ 1.2–1.6 ppm for CH₂ groups) and sulfonamide NH (δ 8.1 ppm) .

- Elemental Analysis: Verify chloride content (theoretical ~12.5%) via titration or ion chromatography .

Q. How should researchers handle safety and stability concerns during experiments?

Methodological Answer:

- Storage: Keep in airtight containers at 2–8°C to prevent hydrolysis of the sulfonamide group .

- Safety Protocols: Use PPE (gloves, goggles) to avoid skin/eye irritation; avoid dust formation due to respiratory hazards .

- Degradation Monitoring: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to track decomposition products .

Advanced Research Questions

Q. How do reaction mechanisms differ between substitution and addition pathways in modifying the hexyl chain?

Methodological Answer:

- Substitution (SN2): The hexyl group can be replaced by nucleophiles (e.g., thiols) under alkaline conditions (pH 10–12), requiring polar aprotic solvents (e.g., DMSO) .

- Addition (Alkyne Coupling): Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the hexyl terminus for bioactivity studies; optimize catalyst loading (5 mol%) and reaction time (24h) .

- Kinetic Analysis: Use DFT calculations to model transition states and predict regioselectivity in multi-step reactions .

Q. What experimental designs resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Dose-Response Studies: Test across concentrations (1–100 µM) in cell lines (e.g., HeLa, MCF-7) to distinguish cytotoxic thresholds from antimicrobial MIC values .

- Assay Validation: Compare results across multiple platforms (e.g., broth microdilution for antimicrobial activity vs. MTT assays for cytotoxicity) .

- Meta-Analysis: Cross-reference data from PubChem and peer-reviewed studies to identify confounding variables (e.g., solvent effects in DMSO vs. saline) .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- QSAR Modeling: Use Molinspiration or Schrodinger Suite to correlate logP values (target ~2.5) with hexyl chain modifications for improved membrane permeability .

- ADMET Prediction: Apply SwissADME to forecast metabolic stability (CYP450 interactions) and toxicity (Ames test profiles) .

- Docking Studies: Simulate binding to target enzymes (e.g., carbonic anhydrase IX) using AutoDock Vina; prioritize derivatives with ∆G < -8 kcal/mol .

Q. What strategies mitigate challenges in detecting low-abundance degradation products?

Methodological Answer:

- LC-MS/MS: Employ high-resolution Orbitrap MS with electrospray ionization (ESI+) to identify trace impurities (e.g., hydrolyzed sulfonamide fragments) .

- Forced Degradation: Expose the compound to oxidative (H₂O₂), thermal (60°C), and photolytic (UV 254 nm) stress to generate degradation markers .

- Validation: Use reference standards (e.g., USP-grade impurities) to calibrate detection limits (LOQ < 0.05%) .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results in aqueous vs. organic solvents?

Methodological Answer:

- pH Dependency: The hydrochloride salt exhibits higher solubility in water (≥50 mg/mL at pH 3–5) but precipitates in neutral/basic conditions. In DMSO, solubility exceeds 100 mg/mL due to non-polar interactions .

- Ionic Strength Effects: Additives like NaCl (>0.5 M) reduce aqueous solubility via salting-out; use dynamic light scattering (DLS) to quantify aggregation .

Q. How can researchers reconcile discrepancies in reported synthetic yields (60–85%)?

Methodological Answer:

- Process Variables: Reproduce methods with controlled humidity (<30% RH) to minimize hydrolysis during alkylation .

- Catalyst Purity: Use freshly distilled hexylamine (≥99%) to avoid side reactions with residual aldehydes .

- Yield Optimization: Apply design of experiments (DoE) to identify critical factors (e.g., reaction time >8h for >80% yield) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.